2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide
CAS No.: 64696-58-8
Cat. No.: VC17299561
Molecular Formula: C12H11ClN2O2
Molecular Weight: 250.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64696-58-8 |
|---|---|
| Molecular Formula | C12H11ClN2O2 |
| Molecular Weight | 250.68 g/mol |
| IUPAC Name | 2-chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C12H11ClN2O2/c1-8-6-11(17-15-8)9-2-4-10(5-3-9)14-12(16)7-13/h2-6H,7H2,1H3,(H,14,16) |
| Standard InChI Key | MAWTVWAEGRJYBS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NOC(=C1)C2=CC=C(C=C2)NC(=O)CCl |
Introduction
2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide is a compound belonging to the class of acetamides, characterized by its unique structural features, including a chloro group attached to the acetamide moiety and a phenyl ring substituted with a 3-methylisoxazole group. Its molecular formula is C12H11ClN2O2, with a molecular weight of 250.68 g/mol . This compound has garnered attention for its potential applications in medicinal chemistry and biological research due to its distinct chemical reactivity and biological activity.
Synthesis and Purification
The synthesis of 2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide typically involves multi-step organic synthesis methods. For industrial production, continuous flow reactors and automated systems can enhance efficiency and yield. Purification steps such as recrystallization or chromatography are crucial to ensure the high purity of the final product.
Biological Activities and Potential Applications
Research indicates that 2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide exhibits notable biological activities, including potential as an enzyme inhibitor and ligand in biochemical assays. Preliminary investigations suggest possible anti-inflammatory and antimicrobial properties, making it a candidate for further therapeutic exploration.
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Potential to inhibit specific enzymes |
| Anti-inflammatory | Preliminary evidence of anti-inflammatory effects |
| Antimicrobial | Shows promise as an antimicrobial agent |
Comparison with Similar Compounds
Several compounds share structural similarities with 2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide, but its unique combination of chloro and isoxazole groups sets it apart.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-N-phenylacetamide | Lacks isoxazole moiety | Simpler structure |
| N-[4-[(5-Methylisoxazol-3-yl)sulphamoyl]phenyl]acetamide | Contains sulfonamide group | Different functional group |
| 2-Chloro-N-(5-methylisoxazol-3-yl)acetamide | Different substitution on phenyl ring | Variation in isoxazole position |
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